molecular formula C6H11NO4 B8570803 2-(Methoxy(methyl)amino)-2-oxoethyl acetate

2-(Methoxy(methyl)amino)-2-oxoethyl acetate

Cat. No. B8570803
M. Wt: 161.16 g/mol
InChI Key: JAXXTOLJHKGDAF-UHFFFAOYSA-N
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Patent
US04408055

Procedure details

A mixture of 23 g (0.28 mole) of sodium acetate, 200 ml of dimethylsulphoxide and 34.4 g (0.25 mole) of chloroacetic acid N-methyl-N-methoxy-amide (for its preparation, see DE-OS (German Published Specification) No. 2,753,182) was stirred at 70° C. for 7 hours. The mixture was then cooled to room temperature, 500 ml of methylene chloride were added and the inorganic salt was filtered off. The filtrate was evaporated in vacuo and the residue was distilled. 30.3 g (75% of theory) of acetoxyacetic acid N-methyl-N-methoxy-amide were thus obtained as a colourless liquid with a boiling point of 70° C./0.3 mm Hg.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].CS(C)=O.[CH3:10][N:11]([O:16][CH3:17])[C:12](=[O:15])[CH2:13]Cl>C(Cl)Cl>[CH3:10][N:11]([O:16][CH3:17])[C:12](=[O:15])[CH2:13][O:3][C:1](=[O:4])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
34.4 g
Type
reactant
Smiles
CN(C(CCl)=O)OC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
2,753,182) was stirred at 70° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for its preparation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the inorganic salt was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CN(C(COC(C)=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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